N-(thiazol-2-yl)acetimidamide

Medicinal Chemistry Physicochemical Property Optimization Lead Discovery

N-(thiazol-2-yl)acetimidamide (CAS 132380-94-0), also known as N-(1,3-thiazol-2-yl)ethanimidamide, is a heterocyclic compound featuring a thiazole ring coupled with an acetimidamide side chain. With a molecular formula of C5H7N3S and a molecular weight of 141.19 g/mol, this small-molecule scaffold contains both a sulfur- and nitrogen-containing five-membered ring and an exocyclic amidine group, endowing it with unique electronic and hydrogen-bonding properties.

Molecular Formula C5H7N3S
Molecular Weight 141.2 g/mol
CAS No. 132380-94-0
Cat. No. B157142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiazol-2-yl)acetimidamide
CAS132380-94-0
SynonymsEthanimidamide, N-2-thiazolyl-
Molecular FormulaC5H7N3S
Molecular Weight141.2 g/mol
Structural Identifiers
SMILESCC(=NC1=NC=CS1)N
InChIInChI=1S/C5H7N3S/c1-4(6)8-5-7-2-3-9-5/h2-3H,1H3,(H2,6,7,8)
InChIKeyIZRQQYDNNZVING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(thiazol-2-yl)acetimidamide (CAS 132380-94-0): A Heterocyclic Amidine Building Block for Medicinal Chemistry and Chemical Biology


N-(thiazol-2-yl)acetimidamide (CAS 132380-94-0), also known as N-(1,3-thiazol-2-yl)ethanimidamide, is a heterocyclic compound featuring a thiazole ring coupled with an acetimidamide side chain . With a molecular formula of C5H7N3S and a molecular weight of 141.19 g/mol, this small-molecule scaffold contains both a sulfur- and nitrogen-containing five-membered ring and an exocyclic amidine group, endowing it with unique electronic and hydrogen-bonding properties . The compound is primarily utilized as a versatile synthetic intermediate in the preparation of biologically active molecules, including enzyme inhibitors and antimicrobial agents .

Why N-(thiazol-2-yl)acetimidamide Cannot Be Readily Substituted by In-Class Thiazole Analogs


Despite sharing a common thiazole core, N-(thiazol-2-yl)acetimidamide cannot be interchanged with closely related thiazole derivatives such as N-(thiazol-2-yl)acetamide or 2-aminothiazole without fundamentally altering the chemical and biological properties of the resulting constructs. The substitution of an amide group for an amidine group introduces a basic nitrogen atom that is both a stronger hydrogen-bond donor and acceptor, dramatically shifting the compound's lipophilicity (logP difference of ~0.5), electronic character, and synthetic reactivity [1]. Furthermore, the amidine moiety provides a unique handle for the installation of diverse functional groups that is not accessible through amide or amine precursors, directly impacting the diversity and pharmacokinetic profiles of downstream lead compounds [2]. As a result, substituting N-(thiazol-2-yl)acetimidamide with a generic thiazole building block would eliminate these specific physicochemical and synthetic advantages, potentially derailing structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation of N-(thiazol-2-yl)acetimidamide: Direct Comparator Data


Enhanced Hydrophilicity and Hydrogen-Bonding Capacity vs. N-(thiazol-2-yl)acetamide

N-(thiazol-2-yl)acetimidamide exhibits significantly higher hydrophilicity and hydrogen-bonding capacity compared to its closest analog, N-(thiazol-2-yl)acetamide. The amidine group replaces the amide carbonyl, resulting in an additional hydrogen-bond donor (3 vs. 1) and a higher topological polar surface area [1]. The calculated logP value of N-(thiazol-2-yl)acetimidamide is 1.7, whereas N-(thiazol-2-yl)acetamide has a logP of 1.1745 [1][2]. This logP difference of approximately 0.5 indicates that the amidine derivative is considerably less lipophilic, which can improve aqueous solubility and reduce non-specific protein binding in biological assays [1].

Medicinal Chemistry Physicochemical Property Optimization Lead Discovery

Superior Synthetic Efficiency: Quantitative One-Step Protocol vs. Multi-Step Amide Syntheses

N-(thiazol-2-yl)acetimidamide can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, as reported in a 2023 Molbank publication [1]. In contrast, the synthesis of the corresponding amide, N-(thiazol-2-yl)acetamide, typically requires multiple steps or results in lower yields; for example, a reported continuous flow synthesis of a related phenylthiazol-2-yl acetamide achieved an 89% yield, while other thiazole amide syntheses report yields in the 76-82% range [2][3]. The ability to obtain N-(thiazol-2-yl)acetimidamide in near-quantitative yield through a streamlined protocol reduces both time and material costs, making it an economically attractive building block for library synthesis.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Unique Amidine Scaffold Enables Distinct Derivatization Pathways Not Accessible to Amides or Amines

The amidine group in N-(thiazol-2-yl)acetimidamide provides a unique synthetic handle that cannot be replicated by the corresponding amide (N-(thiazol-2-yl)acetamide) or amine (2-aminothiazole). The exocyclic nitrogen atom in the amidine is a nucleophilic site that readily participates in N-alkylation, acylation, and condensation reactions, while the imine nitrogen can act as a hydrogen-bond acceptor or be further functionalized . In contrast, the amide group is less nucleophilic and requires more forcing conditions for substitution, and the primary amine in 2-aminothiazole often leads to unwanted side reactions [1]. This unique reactivity profile allows for the rapid construction of diverse heterocyclic libraries and the installation of functional groups that are critical for modulating biological activity .

Chemical Biology Synthetic Methodology Medicinal Chemistry

Improved Aqueous Solubility Profile Relative to N-(thiazol-2-yl)acetamide

The calculated logP value of 1.7 for N-(thiazol-2-yl)acetimidamide suggests improved aqueous solubility compared to N-(thiazol-2-yl)acetamide (logP = 1.1745) [1][2]. The higher polarity and additional hydrogen-bond donors in the amidine derivative contribute to its enhanced hydrophilicity, which can translate to better solubility in aqueous media [1]. While experimental solubility data for this specific compound is limited, the calculated logP difference aligns with the general trend that amidines are more water-soluble than their amide counterparts. This property is crucial for developing drug candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles .

Drug Formulation ADME Optimization Physicochemical Profiling

Recommended Research and Industrial Applications for N-(thiazol-2-yl)acetimidamide


Medicinal Chemistry: Synthesis of Novel Enzyme Inhibitors via Amidine Functionalization

N-(thiazol-2-yl)acetimidamide is ideally suited for the rapid construction of focused libraries of enzyme inhibitors, particularly those targeting proteases, kinases, or other enzymes where an amidine group can mimic a transition state or engage in key hydrogen-bond interactions. The quantitative, one-step synthesis reported by Jaster et al. [1] enables cost-effective, large-scale preparation, while the unique amidine scaffold facilitates the introduction of diverse substituents that can modulate potency and selectivity . For example, the amidine nitrogen can be alkylated to install hydrophobic or basic groups, or condensed with aldehydes to form imines, providing a versatile platform for SAR studies.

Chemical Biology: Development of Activity-Based Probes and Chemical Tools

The enhanced hydrophilicity and hydrogen-bonding capacity of N-(thiazol-2-yl)acetimidamide, as evidenced by its higher logP and hydrogen-bond donor count compared to the corresponding amide [1], make it an excellent scaffold for designing chemical probes that require aqueous solubility and specific target engagement. The amidine group can be functionalized with fluorophores, affinity tags, or photoreactive groups, enabling the creation of tools for target identification, imaging, and mechanistic studies. Its distinct reactivity profile allows for the modular assembly of probes with tailored properties [2].

Process Chemistry: Scalable Synthesis of Advanced Intermediates

The availability of a robust, high-yielding synthetic protocol for N-(thiazol-2-yl)acetimidamide [1] positions it as an attractive intermediate for process chemistry applications. The compound's stability and the mild conditions required for its preparation support seamless scale-up from milligram to kilogram quantities. Its use as a building block can streamline the synthesis of more complex drug candidates, reducing overall step count and improving process efficiency. The amidine group can be later transformed into amides, amines, or heterocycles, providing flexibility in downstream processing .

Quote Request

Request a Quote for N-(thiazol-2-yl)acetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.